
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one
説明
6,8-Dichloro-3,4-dihydroquinolin-2(1H)-one is a halogen-substituted quinolone derivative. While the provided papers do not directly discuss this compound, they provide insights into similar structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogen-substituted dihydroquinolinones, such as the 6,8-dichloro derivative, typically involves the condensation of ketones, aldehydes, and urea or thiourea. Paper describes the synthesis of related compounds, where 6-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their derivatives were prepared. Although the paper does not specifically mention the 6,8-dichloro derivative, the methods could potentially be adapted for its synthesis. Additionally, paper discusses the synthesis of dihydropyrimidinones and hexahydroquinazolinones using a solventless microwave irradiation process, which could offer insights into efficient synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single-crystal diffraction and spectroscopic methods. Paper examines the crystal structure and Hirshfeld surfaces of 6-chloroquinolin-2(1H)-one, which shares a similar core structure with the 6,8-dichloro derivative. The study reveals that different anions can induce different orientations of the dimeric unit in the crystal lattice, which could be relevant for understanding the molecular structure of 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one.
Chemical Reactions Analysis
The reactivity of halogen-substituted dihydroquinolinones can vary depending on the position and nature of the substituents. Paper indicates that 6-substituted compounds can react with Mannich bases to yield specific derivatives, while 8-substituted compounds remain unchanged under similar conditions. This suggests that the 6,8-dichloro derivative may exhibit unique reactivity patterns that could be explored further.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen-substituted quinolones can be influenced by their molecular interactions and crystal packing. Paper discusses how intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the spectroscopic properties and luminescence of the compounds. The presence of chlorine atoms in the 6,8-dichloro derivative would likely impact its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and spectral characteristics.
特性
IUPAC Name |
6,8-dichloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOABTAJRWRTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

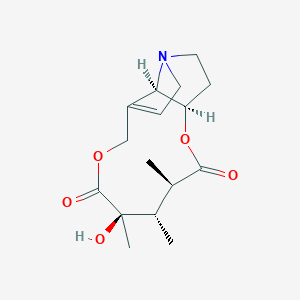
![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)
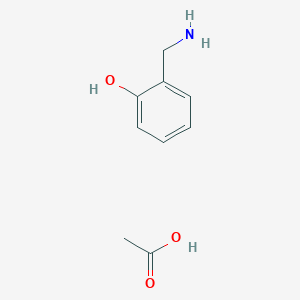
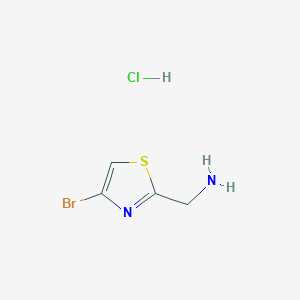
![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)
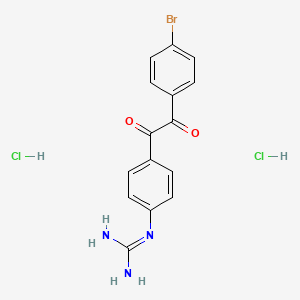
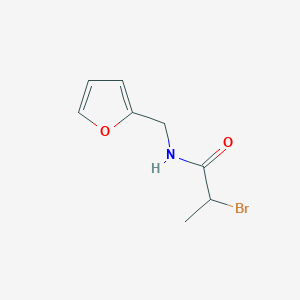
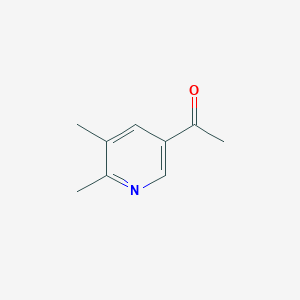

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)
